

A comparative analysis of the physiological effects of different salts of levomefolate.

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Compound of Interest

Compound Name: Levomefolate Calcium

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A Comparative Analysis of the Physiological Effects of Different Salts of Levomefolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of different salts of levomefolate, the biologically active form of folate. Understanding the nuances of these salt forms is critical for optimizing drug development, formulation, and clinical outcomes. This analysis is supported by experimental data to aid in the selection of the most appropriate levomefolate salt for specific research and therapeutic applications.

Levomefolic acid, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in human circulation and plays a vital role in numerous metabolic processes, including DNA synthesis and repair, and neurotransmitter production.[1][2] Unlike synthetic folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a more direct and efficient source of folate.[1] The stability and bioavailability of levomefolate can be significantly influenced by the salt form in which it is delivered. This guide focuses on a comparative analysis of three prominent salts: **levomefolate calcium**, levomefolate glucosamine, and levomefolate magnesium.

Quantitative Data Summary



The selection of a levomefolate salt can have a marked impact on its pharmacokinetic profile. The following table summarizes key quantitative data from a comparative study in rats, highlighting the differences in bioavailability between levomefolate glucosamine and **levomefolate calcium**. While direct comparative data for levomefolate magnesium is not available from the same head-to-head study, general principles of magnesium salt bioavailability suggest that organic salts of magnesium tend to have higher bioavailability than inorganic ones.[3][4]

| Salt Form | Maximum Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC₀–8h) (ng/mL·h) |
|---|---|---|
| Levomefolate Glucosamine (Quatrefolic®) | 879.6 ± 330.3 | 1123.9 |
| Levomefolate Calcium | 486.8 ± 184.1 | 997.6 |
| Folic Acid (for reference) | 281.5 ± 135.7 | 114.7 |

Data from a pharmacokinetic study in Sprague-Dawley rats following a single oral administration of 70 μ g/kg of L-5-MTHF equivalents.

Experimental Protocols Comparative Bioavailability Study in Rats

This protocol outlines the methodology used to compare the oral bioavailability of different levomefolate salts.

Objective: To determine and compare the pharmacokinetic profiles (Cmax and AUC) of levomefolate glucosamine and **levomefolate calcium** following oral administration in rats.

Methodology:

- Animal Model: Male Sprague-Dawley rats.
- Groups: Three groups of rats receive a single oral dose of either levomefolate glucosamine, **levomefolate calcium**, or folic acid (as a control), at a dose equivalent to 70 μg/kg of L-5-



MTHF.

- Administration: The compounds are administered via oral gavage.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Sample Analysis: The concentration of L-5-MTHF in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.
- Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are calculated from the concentration-time data for each group.

In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay is a reliable in vitro model to predict the intestinal absorption of different levomefolate salts.

Objective: To assess and compare the permeability of different levomefolate salts across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

- Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
- Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
- Permeability Assay:
 - The culture medium in the apical (upper) and basolateral (lower) chambers of the transwell plate is replaced with a transport buffer.



- A known concentration of the levomefolate salt is added to the apical chamber.
- Samples are collected from the basolateral chamber at specific time intervals.
- Sample Analysis: The concentration of levomefolate in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Comparative Dissolution Profile Study

This protocol is designed to compare the dissolution rates of different levomefolate salt formulations.

Objective: To evaluate and compare the in vitro dissolution profiles of tablets or capsules containing different levomefolate salts in various dissolution media.

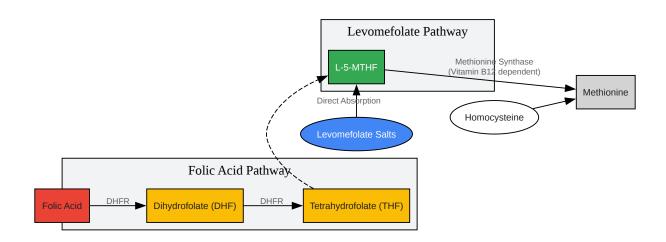
Methodology:

- Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
- Dissolution Media: A series of dissolution media with different pH values are used to simulate the gastrointestinal tract, such as:
 - 0.1 N HCl (pH 1.2)
 - Acetate buffer (pH 4.5)
 - Phosphate buffer (pH 6.8)
- Procedure:
 - \circ A single tablet or capsule of each levomefolate salt formulation is placed in a vessel containing 900 mL of the dissolution medium maintained at 37 \pm 0.5 °C.
 - The paddle is rotated at a constant speed (e.g., 50 rpm).



- Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Sample Analysis: The concentration of dissolved levomefolate in the withdrawn samples is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- Data Analysis: The percentage of drug dissolved is plotted against time to generate dissolution profiles for each salt form, which are then compared.

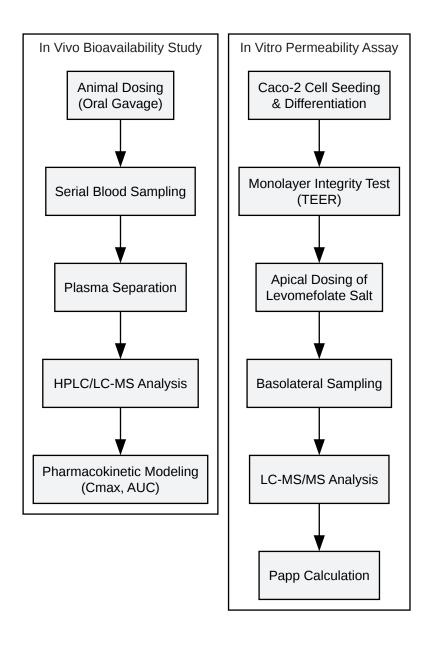
Mandatory Visualizations



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Caption: Metabolic pathways of folic acid and levomefolate salts.

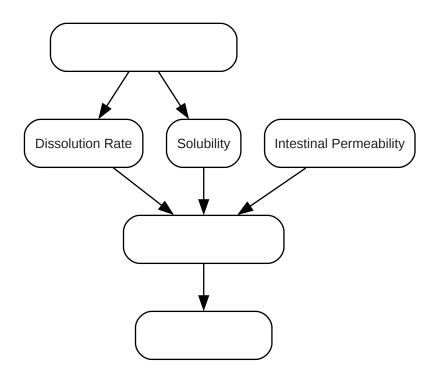




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Caption: Experimental workflows for bioavailability and permeability studies.





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Caption: Factors influencing the physiological effects of levomefolate salts.

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